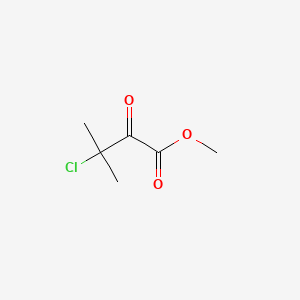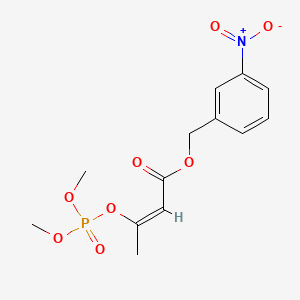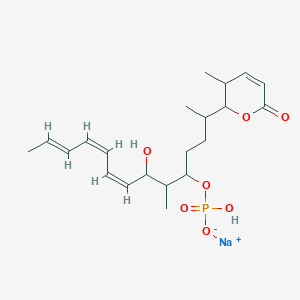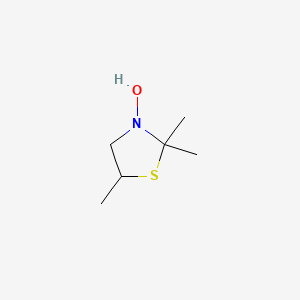
3-Hydroxy-7-methylguanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-7-methylguanine is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. This compound is a metabolite of nucleic acids and is detected in small amounts in human urine. It is formed through the oxidation of 7-methylguanine, another guanine derivative. The presence of this compound in biological systems is significant due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7-methylguanine typically involves the oxidation of 7-methylguanine. This can be achieved using various oxidizing agents such as xanthine oxidase. The reaction conditions often include an aqueous medium and controlled temperature to ensure the selective oxidation of the methyl group at the 7-position to a hydroxyl group.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its niche applications and the complexity of its synthesis. the process would generally involve large-scale oxidation reactions with stringent control over reaction parameters to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-7-methylguanine can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other hydroxylated derivatives.
Reduction: Reduction reactions can convert the hydroxyl group back to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Xanthine oxidase, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce dihydroxy derivatives, while substitution can yield various functionalized guanine derivatives.
Applications De Recherche Scientifique
3-Hydroxy-7-methylguanine has several scientific research applications:
Chemistry: Used as a model compound to study the oxidation and methylation of nucleobases.
Biology: Investigated for its role in nucleic acid metabolism and its presence in biological fluids as a biomarker.
Medicine: Explored for its potential as an inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, making it a candidate for anticancer therapy.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-7-methylguanine involves its interaction with specific molecular targets. It competitively inhibits the DNA repair enzyme poly (ADP-ribose) polymerase (PARP) by binding to its active site. This inhibition prevents the enzyme from repairing DNA damage, which can be beneficial in cancer therapy by enhancing the effects of DNA-damaging agents. The compound also interacts with RNA-modifying enzymes, affecting gene expression and RNA stability.
Comparaison Avec Des Composés Similaires
3-Hydroxy-7-methylguanine is similar to other guanine derivatives such as:
7-Methylguanine: A precursor to this compound, formed through methylation of guanine.
8-Hydroxy-7-methylguanine: Another hydroxylated derivative with similar inhibitory effects on PARP.
Guanine: The parent compound, a fundamental nucleobase in DNA and RNA.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
30345-27-8 |
|---|---|
Formule moléculaire |
C6H7N5O2 |
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
2-amino-3-hydroxy-7-methylpurin-6-one |
InChI |
InChI=1S/C6H7N5O2/c1-10-2-8-4-3(10)5(12)9-6(7)11(4)13/h2,13H,1H3,(H2,7,9,12) |
Clé InChI |
MDGMWFWAECOQFN-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1C(=O)N=C(N2O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide](/img/structure/B13818668.png)





![Acetic acid,[(2-ethoxyphenyl)methylene]hydrazide(9ci)](/img/structure/B13818710.png)
![methyl (2E,3Z,5E)-6-[4,4-dimethyl-3-(3-methylbut-2-enoxy)-2,3-dihydro-1,5-benzodioxepin-7-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate](/img/structure/B13818713.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13818729.png)
![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B13818733.png)
![Octadecylthioethyl 4-O-(4-O[6-O-A-D-glucopyranosyl-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B13818737.png)

![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13818770.png)
